2-(2-fluorophenoxy)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
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Description
2-(2-fluorophenoxy)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClFN3O3S and its molecular weight is 427.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in synthesis processes for potential medical applications. For instance, in the synthesis of Efletirizine Hydrochloride, a histamine H1 receptor antagonist, similar compounds were synthesized and hydrolyzed to form salts, demonstrating the utility of such compounds in pharmaceutical synthesis (Mai Lifang, 2011).
- In another study, a compound with a similar structure was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), indicating potential therapeutic applications for diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Potential Therapeutic Effects
- Compounds with similar structures have been explored for their selective serotonin reuptake inhibitor (SSRI) properties, potentially offering improved adverse reaction profiles compared to typical SSRIs used in the treatment of depression (J. Dorsey et al., 2004).
- The synthesis of compounds like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed effects on memory abilities in mice, hinting at potential cognitive or neurological applications (Li Ming-zhu, 2008).
Antimicrobial and Antifungal Applications
- Novel compounds were synthesized and characterized, displaying antibacterial and antifungal activities, indicating the potential utility of these compounds in developing new antimicrobial agents (N. Fuloria et al., 2009).
Molecular Docking and Biological Potentials
- Synthesized derivatives of similar compounds demonstrated significant antimicrobial and anticancer activities, along with molecular docking studies, showcasing the potential in drug development and the study of biological systems (S. Mehta et al., 2019).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S.ClH/c20-15-4-1-2-5-16(15)26-14-18(24)21-7-8-22-9-11-23(12-10-22)19(25)17-6-3-13-27-17;/h1-6,13H,7-12,14H2,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPAMWRWBOWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.